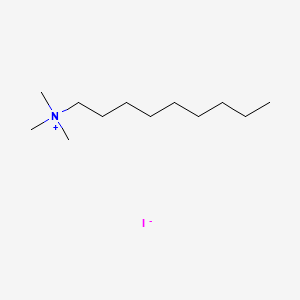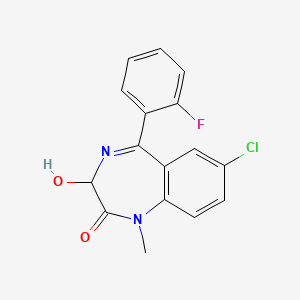
3-(acetyloxy)-2-nitro-1-phenylpropyl acetate
Übersicht
Beschreibung
3-(acetyloxy)-2-nitro-1-phenylpropyl acetate is a chemical compound known for its applications in various scientific fields It is a derivative of nitropropane and features a phenyl group attached to a nitro-substituted propane backbone
Vorbereitungsmethoden
The synthesis of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate typically involves the nitration of phenylpropane derivatives followed by acetylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and acetylation processes, utilizing advanced equipment to maintain reaction efficiency and safety .
Analyse Chemischer Reaktionen
3-(acetyloxy)-2-nitro-1-phenylpropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of amine derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(acetyloxy)-2-nitro-1-phenylpropyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the context of its fungicidal activity.
Industry: Its use as a fungicide highlights its importance in agricultural and industrial applications.
Wirkmechanismus
The mechanism of action of 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate involves the inhibition of RNA modifying enzymes in fungi. This inhibition leads to a decrease in the minor nucleotide content of rRNA, affecting protein synthesis and ultimately inhibiting fungal growth. The compound acts similarly to known protein synthesis inhibitors like cycloheximide .
Vergleich Mit ähnlichen Verbindungen
3-(acetyloxy)-2-nitro-1-phenylpropyl acetate can be compared to other nitropropane derivatives such as:
1-Phenyl-2-nitropropene: Known for its use in the synthesis of amphetamines, this compound shares a similar nitro group but differs in its overall structure and applications.
2-Nitro-1-phenyl-1-propanol: Another related compound, it features a hydroxyl group instead of acetoxy groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its dual acetoxy groups, which confer specific reactivity and applications not seen in its analogs.
Eigenschaften
IUPAC Name |
(3-acetyloxy-2-nitro-3-phenylpropyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBALPYBYZFKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872051 | |
| Record name | Fenitropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65934-94-3, 77834-86-7 | |
| Record name | Fenitropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-nitro-1,3-diacetoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenitropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide](/img/structure/B1213981.png)









![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-(2-hydroxyphenyl)prop-2-enoate](/img/structure/B1213996.png)

